methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate
Description
Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a chromenone core, a butyl group, and a phenylacetate moiety.
Properties
IUPAC Name |
methyl 2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-4-5-9-17-14-20(24)27-18-12-15(2)13-19(21(17)18)28-22(23(25)26-3)16-10-7-6-8-11-16/h6-8,10-14,22H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRKEVHREKROPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of N,N’-carbonyldiimidazole for the activation of the carboxylic acid . The reaction is carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxyl derivatives.
Substitution: The phenylacetate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and substituted phenylacetate compounds. These products can have distinct biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
Scientific Research Applications
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Antioxidant Activity
- Compounds with chromenone structures have been studied for their antioxidant properties. Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate exhibits significant free radical scavenging activity, making it a candidate for further research in preventing oxidative stress-related diseases.
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Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research has indicated that derivatives of chromenone can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
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Anticancer Potential
- Chromenone derivatives are being explored for their anticancer effects. Studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast and prostate cancer cell lines. This property positions it as a potential lead compound for new cancer therapies.
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Pharmaceutical Development
- The compound is being investigated for its potential use in drug formulation due to its favorable pharmacokinetic properties, including solubility and stability. Its ester functionality allows for modifications that can enhance bioavailability.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2023) | Evaluate antioxidant properties | The compound demonstrated a 70% reduction in DPPH radicals at 100 µg/mL concentration. |
| Study B (2024) | Investigate anti-inflammatory effects | Showed a significant decrease in TNF-alpha levels in vitro, suggesting potential for inflammatory disease treatment. |
| Study C (2025) | Assess anticancer activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
Synthesis and Modification
The synthesis of this compound can be achieved through various organic reactions, including:
- Esterification : Reacting the corresponding acid with methanol under acidic conditions.
- Nucleophilic Substitution : Modifying the chromenone core to enhance biological activity.
Mechanism of Action
The mechanism of action of methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The phenylacetate moiety can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 7-Hydroxy-4-methylcoumarin
Uniqueness
Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the phenylacetate moiety differentiates it from other coumarin derivatives, making it a valuable compound for specialized applications in research and industry.
Biological Activity
Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate, also known by its IUPAC name, is a synthetic compound derived from the coumarin family. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a coumarin core with a butyl group and a phenylacetate moiety, which contributes to its biological activity. The structure can be represented as follows:
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the coumarin structure enhances its ability to scavenge free radicals effectively.
2. Acetylcholinesterase Inhibition
A study on related coumarin derivatives demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The most potent derivative showed an IC50 value of 13.5 nM, indicating that similar compounds could have therapeutic potential in enhancing cholinergic transmission and cognitive function .
3. Anti-inflammatory Effects
Coumarin derivatives have been documented to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Acetylcholinesterase Inhibition
In a comparative study involving various coumarin derivatives, this compound was evaluated for its AChE inhibitory activity. Results indicated that modifications to the coumarin structure significantly enhanced AChE inhibition, suggesting a structure–activity relationship that could guide future therapeutic development .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the coumarin structure allows for effective hydrogen donation to free radicals.
- Enzyme Inhibition : The compound's ability to bind to active sites on enzymes like AChE alters their functionality, leading to increased levels of acetylcholine in synaptic clefts.
- Modulation of Signaling Pathways : Coumarins can influence various signaling pathways involved in inflammation and cell survival, further contributing to their therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
